molecular formula C17H12ClNO3S B2448625 Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-51-1

Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B2448625
CAS RN: 477847-51-1
M. Wt: 345.8
InChI Key: QFEXHXGHJCODJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiophene ring system, with the various functional groups contributing to its overall shape and properties. The presence of the electron-withdrawing carboxylate ester and chlorobenzoyl groups could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the benzothiophene ring would all play a role. These could affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Allosteric Enhancer Activity in A1 Adenosine Receptor

A study by Romagnoli et al. (2012) focused on synthesizing a series of compounds, including Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate derivatives, as potent allosteric enhancers of the A1 adenosine receptor. They discovered that modifications in the molecule, particularly at the 5-position, significantly influenced its activity, enhancing its allosteric properties (Romagnoli et al., 2012).

Electrochemical Reduction Studies

Research by Rejňák et al. (2004) explored the electrochemical behavior of Methyl 3-chloro-1-benzothiophene-2-carboxylate and its derivatives. They investigated its reduction process, revealing insights into the electron-chemical step-electron (ECE) mechanism in electrochemical reactions, which has implications in various chemical synthesis and analysis processes (Rejňák et al., 2004).

Synthesis of Schiff Bases for Antimicrobial and Anti-inflammatory Agents

Narayana et al. (2006) conducted a study involving the synthesis of Schiff bases from derivatives of Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate. These compounds were tested for antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential use in the development of new therapeutic agents (Narayana et al., 2006).

Crystal Structure Analysis

A study by Vasu et al. (2004) focused on the crystal structure of a similar compound, Methyl 2-amino-1-benzothiophene-3-carboxylate, providing detailed insights into the molecular structure and stability mechanisms, crucial for understanding the properties and potential applications of these compounds (Vasu et al., 2004).

Cytotoxic Agents Development

Mohareb et al. (2016) synthesized a range of novel thiophene and benzothiophene derivatives, including compounds related to Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate, evaluating them as anti-cancer agents. This research is significant for the development of new cytotoxic agents for cancer treatment (Mohareb et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific studies. If it’s intended to be a drug or a drug intermediate, its mechanism would depend on the target it interacts with in the body .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, as with any chemical. It’s important to use personal protective equipment, avoid inhalation or contact with skin or eyes, and ensure good ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological systems, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c1-22-17(21)15-9-11-8-13(5-6-14(11)23-15)19-16(20)10-3-2-4-12(18)7-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXHXGHJCODJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

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